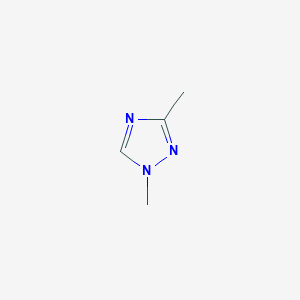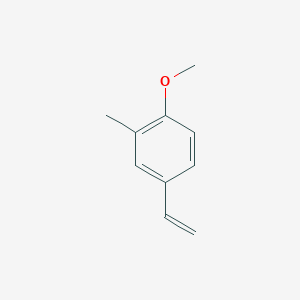
1,2-Dihydroacenaphthylene-5-sulfonyl chloride
Descripción general
Descripción
1,2-Dihydroacenaphthylene-5-sulfonyl chloride , also known by its IUPAC name, is a chemical compound with the molecular formula C₁₂H₉ClO₂S . It has a molecular weight of approximately 252.72 g/mol . The compound’s structure consists of a fused aromatic ring system with a sulfonyl chloride functional group attached.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Solid-Phase Synthesis of 1,3-Oxazolidin-2-ones
Polymer-supported sulfonyl chloride, including compounds like 1,2-dihydroacenaphthylene-5-sulfonyl chloride, is utilized in solid-phase synthesis of 1,3-oxazolidin-2-ones, which are significant due to their broad antibacterial activity. This method allows for the preparation of oxazolidinones with high enantiopurity, a key factor in pharmaceutical research (Holte, Thijs, & Zwanenburg, 1998).
Enhanced Dehydrochlorination Properties
Poly(sulfonyl-co-2-chloroethylene)s, involving sulfonyl chloride derivatives, exhibit an increased tendency for dehydrochlorination compared to poly(vinyl chloride), particularly under conditions like γ-radiation and heating. This property is essential in understanding the stability and degradation of these polymers (Cais & O'donnell, 1975).
Fluorescent Sensor Development
Dansyl chloride, a derivative of sulfonyl chloride, is utilized in developing fluorescent sensors. These sensors are significant for detecting metallic ions like antimony and thallium, demonstrating potential applications in monitoring toxic metals in various environments (Qureshi et al., 2019).
Anticancer Agents Synthesis
This compound is implicated in the synthesis of anticancer agents. For instance, substituted 1,3,4-oxadiazolyl tetrahydropyridines, which have shown potential as anticancer agents, involve sulfonyl chloride in their synthesis process (Redda & Gangapuram, 2007).
ATRP Initiator Efficiency Study
In atom transfer radical polymerization (ATRP), the efficiency of sulfonyl chloride initiators is studied, highlighting the role of these compounds in polymerization processes. This research is critical for improving polymer synthesis techniques (Gurr, Mills, Qiao, & Solomon, 2005).
Asymmetric Synthesis of Polypropionate Antibiotics
Sulfonyl chlorides play a crucial role in the asymmetric synthesis of polypropionate antibiotics. This demonstrates the versatility of these compounds in synthesizing complex molecules, which are important in pharmaceutical research (Vogel et al., 2008).
Propiedades
IUPAC Name |
1,2-dihydroacenaphthylene-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2S/c13-16(14,15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMKSUPJXFQYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557931 | |
| Record name | 1,2-Dihydroacenaphthylene-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17070-55-2 | |
| Record name | 1,2-Dihydroacenaphthylene-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3,4'-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B3048411.png)


